1-Chloroethynyl-4-ethynylbenzene
Description
1-Chloro-4-ethynylbenzene (CAS: 873-73-4), also known as 4-chlorophenylacetylene, is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom and an ethynyl group at para positions. Its molecular formula is C₈H₅Cl, with a molecular weight of 136.58 g/mol . Key physical properties include a melting point of 45–47°C and a density of 1.24 g/cm³ at 50°C . The ethynyl group (sp-hybridized carbon) confers electron-withdrawing characteristics, while the chlorine atom further enhances the ring’s electron deficiency, making the compound reactive in cross-coupling reactions, such as Sonogashira or Click chemistry .
Safety protocols for handling this compound emphasize avoiding skin/eye contact (P280, P305+P351+P338) and immediate medical attention if exposed (P310) . It is used as a precursor in pharmaceuticals and advanced materials synthesis.
Properties
Molecular Formula |
C10H5Cl |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-(2-chloroethynyl)-4-ethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H |
InChI Key |
IEDJBBSMYWMZNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CCl |
Origin of Product |
United States |
Preparation Methods
Overview
The most common and efficient route for synthesizing 1-Chloroethynyl-4-ethynylbenzene involves the Sonogashira cross-coupling reaction , which couples a halogenated aromatic compound with a terminal alkyne in the presence of a palladium catalyst and copper co-catalyst.
Procedure
- Starting Material: 1-Chloro-4-iodobenzene (or 1-chloro-4-bromobenzene as an alternative)
- Reagents:
- Terminal alkyne (e.g., acetylene, phenylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper iodide (CuI)
- Base (triethylamine or diisopropylethylamine)
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 20–50°C
- Atmosphere: Inert (argon or nitrogen)
- Duration: 10–24 hours
Example
A typical synthesis involves coupling 1-chloro-4-iodobenzene with phenylacetylene:
1-Chloro-4-iodobenzene + Phenylacetylene → 1-Chloro-4-ethynylbenzene
Yield: Approximately 72–92%, depending on conditions and purification methods.
Notes
- The use of 1-iodo derivatives enhances reactivity.
- Reaction optimization includes adjusting solvent ratios, temperature, and catalyst loadings to maximize yield and purity.
- Inert atmosphere and dry reagents are critical to prevent catalyst deactivation.
Direct Chlorination of 4-Ethynylbenzene
Overview
While less common, direct chlorination of 4-ethynylbenzene can produce 1-chloro-4-ethynylbenzene under controlled conditions.
Procedure
- Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS) or Cl₂
- Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Catalyst: Radical initiators like AIBN (if radical pathway is employed)
- Duration: Several hours
Limitations
- Selectivity issues may arise, leading to poly-chlorination or substitution at undesired positions.
- Typically used for derivatization rather than large-scale synthesis.
Halogen Exchange and Functional Group Transformation
Overview
Alternative routes involve halogen exchange reactions where a bromo or iodo derivative is converted to the chloro compound via halogen exchange using chlorine sources under specific conditions.
Procedure
- Reagents: Cl₂ gas or N-chlorosuccinimide (NCS)
- Reaction Conditions:
- Solvent: Acetone or DCM
- Temperature: 0–50°C
- Duration: 4–12 hours
- Notes: Control over reaction conditions is essential to prevent over-chlorination or side reactions.
Summary of Reaction Data and Yields
| Method | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | 1-Chloro-4-iodobenzene | Pd(PPh₃)₂Cl₂, CuI, terminal alkyne | THF or DMF | 20–50°C | 72–92 | Most versatile and high-yielding |
| Direct Chlorination | 4-Ethynylbenzene | NCS or Cl₂ | DCM | 0–25°C | Variable | Less selective, used for derivatization |
| Halogen Exchange | Bromo derivative | Cl₂ or NCS | Acetone or DCM | 0–50°C | 40–80 | Requires careful control |
Critical Notes and Optimization Strategies
- Catalyst Loading: Increasing palladium catalyst loading can improve yields.
- Solvent Choice: Polar aprotic solvents like DMF or THF facilitate better coupling efficiency.
- Temperature Control: Maintaining optimal temperatures prevents side reactions and decomposition.
- Purification: Column chromatography on silica gel with appropriate eluents (e.g., ethyl acetate/hexanes) ensures high purity.
Recent Research Discoveries and Innovations
Recent advancements include the development of catalyst systems that operate under milder conditions, such as ligand-free or nanoparticle-supported palladium catalysts, which improve yields and reduce costs. Additionally, flow chemistry techniques have been employed for large-scale synthesis, offering better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-Chloroethynyl-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloroethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive ethynyl groups
Mechanism of Action
The mechanism of action of 1-Chloroethynyl-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups and a chlorine atom. These functional groups allow it to form covalent bonds with other molecules, facilitating its use in synthetic chemistry and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Key Observations:
Cross-Coupling Reactions
1-Chloro-4-ethynylbenzene is pivotal in Sonogashira couplings to form carbon-carbon bonds, leveraging its ethynyl group . In contrast, 4-Vinylbenzyl chloride’s vinyl group enables its use in styrene-based polymers .
Substitution Reactions
The chloromethyl group in 1-(Chloromethyl)-4-ethynylbenzene facilitates alkylation reactions, whereas 1-chloro-4-ethynylbenzene’s aryl chloride is less reactive in SN2 mechanisms but participates in Ullmann or Buchwald-Hartwig aminations .
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-4-ethynylbenzene, and what reaction conditions optimize yield?
The synthesis typically involves Sonogashira coupling between 1-chloro-4-iodobenzene and terminal alkynes under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in triethylamine .
- Solvent : THF or DMF at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.
Stoichiometric excess of the alkyne (1.2 eq.) minimizes side reactions like Glaser coupling .
Q. How can the structure of 1-Chloro-4-ethynylbenzene be validated post-synthesis?
Use a combination of:
Q. What are the stability considerations for 1-Chloro-4-ethynylbenzene under laboratory conditions?
The compound is sensitive to:
- Light : Store in amber glass vials to prevent photodegradation.
- Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the ethynyl group.
- Temperature : Stable at ≤4°C for >6 months; avoid prolonged exposure to >40°C .
Q. What safety protocols are critical when handling 1-Chloro-4-ethynylbenzene?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for inhalation exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Chloro-4-ethynylbenzene in cross-coupling reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can:
- Map electron density on the ethynyl group to predict regioselectivity in cycloadditions.
- Calculate activation barriers for Pd-catalyzed couplings, guiding ligand selection (e.g., bulky phosphines for steric control) .
Validation via Hammett plots (σₚ values) correlates substituent effects with experimental rate constants .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Early studies on structural analogs (e.g., 1-Chloro-2,4-dimethylbenzene) suggest antimicrobial activity against S. aureus (MIC = 32 µg/mL), but 1-Chloro-4-ethynylbenzene lacks comparable data . To resolve discrepancies:
- Perform standardized assays (e.g., broth microdilution) under controlled O₂ levels, as ethynyl groups may oxidize.
- Compare cytotoxicity profiles (e.g., MTT assays on HEK293 cells) to rule out nonspecific toxicity .
Q. How does the electronic nature of the ethynyl group influence material science applications?
The ethynyl group’s sp-hybridization enables:
- Conductive Polymers : Sonogashira polymerization with diiodoarenes forms π-conjugated frameworks (bandgap ~2.5 eV).
- Metal-Organic Frameworks (MOFs) : Coordination with Ag⁺ or Cu⁺ creates luminescent materials (λₑₘ = 450–500 nm) .
Impedance spectroscopy and UV-vis-NIR are critical for characterizing charge transport properties .
Q. What mechanistic insights explain side reactions during functionalization of 1-Chloro-4-ethynylbenzene?
Common side products (e.g., chlorinated dimers) arise via:
- Radical Pathways : UV light or peroxides initiate ethynyl homocoupling. Mitigate using radical inhibitors (e.g., BHT).
- Electrophilic Aromatic Substitution : Competing Cl⁻ displacement by nucleophiles (e.g., OH⁻) under basic conditions. Monitor pH (5–9) to suppress hydrolysis .
Q. How can isotopic labeling (e.g., 13C^{13}C13C-ethynyl) aid in metabolic or degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
